molecular formula C17H18N4O4S B2880409 N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-74-2

N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2880409
CAS RN: 899994-74-2
M. Wt: 374.42
InChI Key: XKTVAUIKCYMHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an allyl group (N1-allyl), an oxalamide group (N2-oxalamide), a thieno[3,4-c]pyrazole ring, and a tolyl group (m-tolyl). These groups are common in organic chemistry and are often found in various chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group, for example, can exist in three structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in aqueous HCl solution .

Scientific Research Applications

Antimicrobial Activity

Compounds with the thieno[3,4-c]pyrazole moiety have been studied for their potential antimicrobial properties. This compound, due to its structural similarity, may be investigated for its efficacy against various microorganisms, including bacteria and fungi. Research could explore its mechanism of action, possibly as an inhibitor of bacterial DNA gyrase or other vital enzymes .

Anticancer Research

Thieno[3,4-c]pyrazole derivatives are known to exhibit anticancer activities. The compound could be part of studies aiming to understand its cytotoxic effects on cancer cells, its ability to induce apoptosis, and its potential use as a chemotherapeutic agent .

Alzheimer’s Disease Treatment

The structural class of this compound has been associated with acetylcholinesterase inhibition, which is a target for Alzheimer’s disease treatment. Research could be directed towards assessing its potential as a therapeutic agent for managing symptoms or slowing the progression of Alzheimer’s disease .

Antidepressant and Anticonvulsant Effects

Given the broad spectrum of biological activities of related compounds, this particular molecule might be explored for its potential antidepressant and anticonvulsant effects. Studies could focus on its interaction with neurological pathways and neurotransmitter regulation .

properties

IUPAC Name

N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-3-7-18-16(22)17(23)19-15-13-9-26(24,25)10-14(13)20-21(15)12-6-4-5-11(2)8-12/h3-6,8H,1,7,9-10H2,2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVAUIKCYMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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